molecular formula C14H9BrF4O B14029266 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B14029266
M. Wt: 349.12 g/mol
InChI Key: UHHBRWOMHLGBOV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursorsFor example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively .

Scientific Research Applications

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the benzyloxy group provides additional reactivity, while the trifluoromethyl group enhances stability and lipophilicity. This makes the compound valuable for various synthetic and research applications .

Properties

Molecular Formula

C14H9BrF4O

Molecular Weight

349.12 g/mol

IUPAC Name

1-bromo-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9BrF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

UHHBRWOMHLGBOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Br)F

Origin of Product

United States

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